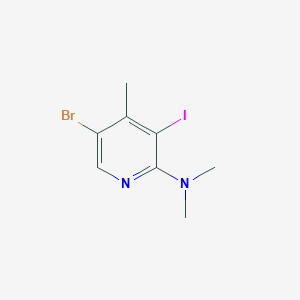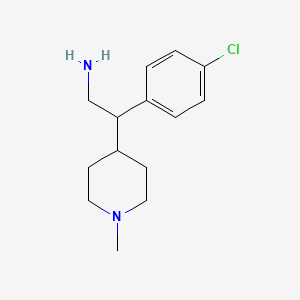
2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline, also known as MSQ or quinazoline, is a compound with potential applications in various fields of research. It has a molecular formula of C15H12N2S2 and an average mass of 284.399 Da .
Synthesis Analysis
Quinazoline synthesis involves a variety of methods. For instance, a procedure for the synthesis of 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one was developed, which involved the cyclocondensation of tetrafluorobenzoyl chloride with S-methylisothiourea . Another method involves the reaction of 4-chloro derivative generated from 1 with substituted anilines in acetonitrile .Molecular Structure Analysis
The molecular structure of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline consists of a quinazoline core with a methylsulfanyl group attached at the 2-position and a phenylsulfanyl group attached at the 4-position .Chemical Reactions Analysis
In one study, it was found that 4-anilino-6,7,8-trifluoro-2-(methylsulfanyl)quinazoline reacted with cyclic secondary amines via substitution of the methylsulfanyl group on C2 or the fluorine atom in the 7-position .Applications De Recherche Scientifique
- Anticancer Agents : Quinazoline derivatives have shown promising anticancer activity. Researchers explore their potential as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival .
- Anti-Inflammatory Properties : Some quinazoline compounds exhibit anti-inflammatory effects. Investigating their mechanisms of action could lead to novel drug candidates for inflammatory diseases .
- Organic Semiconductors : Quinazoline-based materials have been studied for their semiconducting properties. These compounds could find applications in organic field-effect transistors (OFETs) and organic photovoltaics (solar cells) .
- Light-Emitting Materials : Quinazoline derivatives can serve as building blocks for luminescent materials. Their fluorescence properties make them interesting for optoelectronic devices .
- Alkaloid Synthesis : Quinazoline alkaloids occur naturally in certain plants and marine organisms. Researchers investigate their total synthesis and biological activities .
- Ruthenium-Catalyzed Reactions : A bifunctional ruthenium NNN-pincer complex has been employed for the efficient synthesis of quinoline and quinazoline derivatives via acceptorless dehydrogenative coupling (ADC) of alcohols. This sustainable method provides a green approach to N-heterocycle synthesis .
- High TON Values : Remarkably high turnover numbers (TONs) were achieved for 2-phenylquinoline and 2-phenylquinazoline, making this catalytic system noteworthy .
- Fused Quinazolinones : Recent advances focus on the synthesis of 2,3-fused quinazolinone derivatives. Strategies include difunctionalization of alkenes, ring-opening reactions, and transition-metal-catalyzed cyclizations .
- Virtual Screening : Computational methods can predict the binding affinity of quinazoline derivatives to specific protein targets. These insights aid in drug discovery .
- Kinase Inhibition : Quinazolines may selectively inhibit kinases involved in disease pathways. Identifying their targets and understanding their binding modes is crucial .
Pharmaceuticals and Medicinal Chemistry
Materials Science and Organic Electronics
Natural Product Synthesis
Catalysis and Green Chemistry
Heterocyclic Chemistry
Drug Discovery and Target Identification
Mécanisme D'action
Propriétés
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDUVMGYXEQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2630406.png)
![3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide](/img/structure/B2630408.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2630412.png)
![4-methyl-5-(2-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2630413.png)
![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride](/img/structure/B2630416.png)
![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2630417.png)

![2-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630419.png)
![5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2630421.png)


